METHYL 6-DEOXY-2-O-METHYL-A-D-GALACTOPYRANOSIDE

Glycosyltransferase Specificity Acceptor Substrate Profiling Plant Cell Wall Biosynthesis

Methyl 6-deoxy-2-O-methyl-α-D-galactopyranoside (synonym: methyl 2-O-methyl-α-D-fucopyranoside) is a chemically modified monosaccharide belonging to the class of O-methylated 6-deoxy hexopyranosides. Its structure features a 6-deoxy group (replacing the C6 hydroxyl with hydrogen, characteristic of fucose) and a methyl ether at the 2-position, combined with a methyl glycoside at the anomeric center.

Molecular Formula C8H16O5
Molecular Weight 192.211
CAS No. 59981-27-0
Cat. No. B563966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMETHYL 6-DEOXY-2-O-METHYL-A-D-GALACTOPYRANOSIDE
CAS59981-27-0
SynonymsMethyl 2-O-Methyl-α-D-fucopyranoside_x000B_
Molecular FormulaC8H16O5
Molecular Weight192.211
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC)OC)O)O
InChIInChI=1S/C8H16O5/c1-4-5(9)6(10)7(11-2)8(12-3)13-4/h4-10H,1-3H3/t4-,5+,6+,7-,8+/m1/s1
InChIKeyZIRPXMSHWUAJJI-HNEXDWKRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-Deoxy-2-O-methyl-α-D-galactopyranoside (CAS 59981-27-0): A Specialized Fucose Analog for Glycoscience Research


Methyl 6-deoxy-2-O-methyl-α-D-galactopyranoside (synonym: methyl 2-O-methyl-α-D-fucopyranoside) is a chemically modified monosaccharide belonging to the class of O-methylated 6-deoxy hexopyranosides. Its structure features a 6-deoxy group (replacing the C6 hydroxyl with hydrogen, characteristic of fucose) and a methyl ether at the 2-position, combined with a methyl glycoside at the anomeric center . This dual modification creates a non-reducing, anomerically locked sugar analog that is primarily utilized as a biochemical reagent in glycobiology to probe enzyme specificity, serve as a defined acceptor or inhibitor in glycosyltransferase assays, and act as a stable analytical reference standard .

1
Glycosyltransferase Selectivity Profiling

Defined negative control or probe for acceptor specificity studies with non-reducing, anomerically locked architecture.

2
Oligosaccharide Synthesis

Pre-protected building block with permanent 2-O-methyl and 6-deoxy groups, streamlining assembly of complex glycans.

3
Analytical Reference Standard

Fixed single α-anomer eliminates mutarotation, supporting reproducible LC-MS and NMR method development.

Why Methyl 6-Deoxy-2-O-methyl-α-D-galactopyranoside Cannot Be Simply Replaced: The Critical Role of 2-O-Methylation


The 2-O-methyl modification is not a passive structural feature; it fundamentally alters molecular recognition by carbohydrate-active enzymes. Studies on closely related L-fucose derivatives demonstrate that a single O-methyl group at position 2 can completely abolish acceptor activity for xylosyltransferases, while the parent non-methylated compound remains an efficient substrate . Consequently, procuring a generic fucose or galactose analog, such as methyl α-D-fucopyranoside or methyl α-D-galactopyranoside, introduces a free 2-hydroxyl group that may enable unintended enzymatic transformations, leading to failed glycosylation reactions, misleading enzyme specificity data, or ineffective inhibition. The fixed α-anomeric configuration, secured by the methyl glycoside, further ensures that the compound exists as a single anomer in solution, eliminating the mutarotation equilibrium that complicates kinetic and binding studies with reducing sugars . The evidence below demonstrates that only the precisely defined 2-O-methyl, 6-deoxy, α-methyl glycoside architecture provides the required selectivity and stability for demanding glycobiology applications.

!

2-OH analogs may enable unintended enzymatic transformations. Generic methyl α-D-fucopyranoside contains a free 2-hydroxyl group that may act as an acceptor, leading to failed glycosylation or misleading specificity data.

!

Reducing sugars introduce anomeric complexity. D-fucose or free 2-O-methyl-D-fucose exist as α/β mixtures, which can confound kinetic measurements and reduce assay reproducibility.

!

Polar free-hydroxyl analogs may not match organic-solvent workflows. Substituting with water-soluble methyl α-D-galactopyranoside may limit organic-phase extraction and normal-phase chromatographic purification.

Quantitative Differentiation Evidence: Methyl 6-Deoxy-2-O-methyl-α-D-galactopyranoside vs. Closest Analogs


Abolished Acceptor Activity for Xylosyltransferases Compared to Non-Methylated Parent

In a direct head-to-head comparison using recombinant Arabidopsis thaliana xylosyltransferase RGXT3, methyl 2-O-methyl-α-L-fucopyranoside (the L-enantiomer of the target compound) showed complete loss of acceptor function, whereas the parent methyl α-L-fucopyranoside served as an efficient acceptor. The same pattern was confirmed for RGXT1 and RGXT2 . This demonstrates that a single 2-O-methyl substitution is sufficient to eliminate enzymatic recognition, a property inferred for the D-enantiomer due to the conserved stereoelectronic environment at the active site.

Acceptor activity (RGXT3)
Class-level inference
Activity abolished (100% reduction) vs. robust parent acceptor activity
Supports negative-control probe context for xylosyltransferase panels.
L-enantiomer data; D-enantiomer effect context-dependent.
Glycosyltransferase Specificity Acceptor Substrate Profiling Plant Cell Wall Biosynthesis

Enhanced Regioselectivity in Chemical Glycosylation via 2-O-Methyl Protection

The 2-O-methyl group serves as a permanent protecting group that blocks the C2 hydroxyl, preventing neighboring group participation during glycosylation. This enforces 1,2-cis stereoselectivity (α-linkage formation) when the compound is used as a glycosyl acceptor, a feature not achievable with free 2-OH analogs such as methyl α-D-fucopyranoside, which would require additional orthogonal protection/deprotection steps . The 6-deoxy group further simplifies the protection scheme by eliminating the need for primary hydroxyl protection.

Glycosylation step efficiency
Class-level inference
≥1 synthetic step saved; eliminates 2-OH protection/deprotection sequence
Pre-protected building block reduces synthesis complexity.
Based on carbohydrate protecting group principles.
Chemical Glycosylation Oligosaccharide Synthesis Protecting Group Strategy

Superior Solution Stability vs. Reducing Sugar Analogs Due to Anomeric Locking

The methyl glycoside at C1 locks the compound in the α-anomeric configuration, preventing mutarotation. In contrast, reducing sugars such as D-fucose or 2-O-methyl-D-fucose exist as equilibrium mixtures of α/β anomers and open-chain forms in solution, which can confound kinetic measurements and lead to inconsistent assay results . This fixed anomeric state is critical for applications requiring defined stereochemistry.

Anomeric purity
Class-level inference
100% single α-anomer; no mutarotation
Eliminates kinetic variability from anomeric equilibria.
Reducing sugars exist as complex α/β/open-chain mixtures.
Anomeric Stability Assay Reproducibility Reference Standard

Differentiated Solubility Profile Enabling Specific Extraction and Chromatographic Separation

The compound exhibits good solubility in chloroform, dichloromethane, ethyl acetate, and methanol , a profile that distinguishes it from more polar, free-hydroxyl-rich analogs like methyl α-D-galactopyranoside, which are primarily water-soluble. This organic solvent compatibility facilitates extraction from aqueous reaction mixtures, direct loading onto silica gel columns for flash chromatography, and use in non-aqueous enzymatic reactions.

Solubility profile
Cross-study comparable
Soluble in CHCl₃, CH₂Cl₂, EtOAc, MeOH
Supports organic-phase extraction and normal-phase chromatography.
Polar free-OH analogs may require reversed-phase conditions.
Purification Chromatography Sample Preparation

Defined Role as a 2-O-Methylfucosidase Substrate Analog in GH139 Enzyme Studies

Glycoside hydrolase family 139 (GH139) enzymes specifically target α-(1,2)-linked 2-O-methyl-L-fucoside residues found in plant cell wall rhamnogalacturonan II. Methyl 6-deoxy-2-O-methyl-α-D-galactopyranoside, as a monosaccharide mimic of the terminal 2-O-methylfucose moiety, serves as a minimal substrate analog for characterizing GH139 substrate recognition and catalytic mechanism . The D-enantiomer offers a tool to probe the stereochemical stringency of these enzymes compared to the natural L-series substrates.

GH139 substrate recognition
Supporting evidence
D-enantiomer probe vs. natural L-series substrate
Supports stereochemical stringency mapping of GH139 fucosidases.
No direct kinetic comparison data available.
Glycoside Hydrolase Fucosidase Enzyme Mechanism

High-Impact Application Scenarios for Methyl 6-Deoxy-2-O-methyl-α-D-galactopyranoside


Xylosyltransferase Selectivity Profiling: Negative Control Acceptor

In studies of plant cell wall glycosyltransferases (e.g., RGXT1, RGXT2, RGXT3), this compound serves as a definitive negative control for acceptor activity. Based on evidence that 2-O-methylation abolishes xylosyltransferase recognition of L-fucose derivatives , researchers employing the D-enantiomer can use it to confirm that observed activity with non-methylated acceptors is specifically dependent on a free 2-OH group, validating assay specificity and ruling out non-specific transfer.

Synthesis of 2-O-Methylfucose-Containing Oligosaccharides: Pre-Protected Building Block

This compound is a strategic starting material for synthesizing oligosaccharide fragments containing 2-O-methylfucose residues, such as those found in rhizobial Nod factors and plant rhamnogalacturonan II. The permanent 2-O-methyl group and 6-deoxy functionality eliminate two protection steps, while the methyl glycoside serves as a stable anomeric protecting group that can be selectively cleaved or retained as needed . This pre-protected architecture directly reduces synthetic step count compared to routes starting from D-fucose or D-galactose.

Glycoside Hydrolase Family 139 (GH139) Substrate Specificity Determination

As a D-enantiomeric analog of the natural 2-O-methyl-L-fucose substrate, this compound is uniquely positioned to probe the stereochemical requirements of GH139 fucosidases. By comparing hydrolysis rates between the D- and L- enantiomers, researchers can map the active site stereoselectivity of these recently characterized enzymes, generating data critical for understanding rhamnogalacturonan II degradation pathways .

Analytical Reference Standard for LC-MS and NMR Method Development

The compound's fixed α-anomeric configuration, defined molecular weight (192.21 g/mol), and distinct chromatographic behavior in organic solvent systems make it an ideal reference standard for developing and validating LC-MS or NMR methods aimed at detecting 2-O-methylfucose-containing glycans in biological samples . Its single-anomer nature eliminates the split peaks and complex spectra characteristic of reducing sugar standards, improving quantification accuracy.

Application
Selection Property
Validation Focus
Glycosyltransferase selectivity profiling
Negative-control acceptor probe context
Confirm free 2-OH dependence of acceptor activity
2-O-Methylfucose-containing oligosaccharide synthesis
Pre-protected building block architecture
Synthetic step-count reduction and stereochemical outcome review
GH139 fucosidase substrate specificity determination
D-enantiomeric stereochemical probe context
Stereochemical stringency and active-site mapping review
Analytical reference standard for LC-MS/NMR
Fixed single α-anomer configuration
Peak homogeneity and quantification accuracy review

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